2-hydroxy-N-(2-methoxyethyl)propanamide
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Overview
Description
2-hydroxy-N-(2-methoxyethyl)propanamide is an organic compound with the CAS Number: 855634-55-8 . It has a molecular weight of 147.17 .
Molecular Structure Analysis
The this compound molecule contains a total of 22 bonds. There are 9 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Chymotrypsin Inhibitory and Antimicrobial Activity
Research on compounds structurally related to 2-hydroxy-N-(2-methoxyethyl)propanamide, such as methyl 2-[propanamide-2'-methoxycarbonyl] benzoate isolated from Jolyna laminarioides, has shown chymotrypsin inhibitory activity. This compound also exhibited antimicrobial activity against Escherichia coli and Shigella boydii, suggesting potential applications in developing antimicrobial agents (Atta-ur-rahman et al., 1997).
Photoreaction Studies
Photoreactions of compounds like N,N-dimethylpyruvamide (DMPA) in solvents (methanol and ethanol) have been studied, leading to products including 2-hydroxy-N-methyl-N-(methoxymethyl)propanamide. These reactions are crucial for understanding the photochemical behavior of organic compounds, which could have implications in synthetic organic chemistry and materials science (K. Shima et al., 1984).
Chirality Control in Asymmetric Synthesis
The use of propanamide and methoxyacetamide derivatives for chirality control in asymmetric synthesis has been explored. These derivatives can generate chiral lithium Z-enolates, which undergo highly selective alkylations. This application is crucial for the production of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals (S. Kanemasa et al., 1995).
Vibrational Spectroscopic and Molecular Docking Studies
Vibrational spectroscopic and molecular docking studies on related compounds, such as (2R)-2-acetamido-N-benzyl-3-methoxy propanamide, have been conducted. These studies help in the characterization and understanding of the biological activity of compounds, potentially leading to the development of new drugs for treating conditions like neuropathic pain (A. Anuradha et al., 2020).
Antifungal, Antibacterial, and Antioxidant Activities
Studies on secondary metabolites from endophytic fungi, such as Botryosphaeria dothidea, have revealed compounds with antifungal, antibacterial, and antioxidant activities. These findings are significant for agricultural, food safety, and pharmaceutical applications, where natural compounds play a crucial role in managing diseases and oxidative stress (Jian Xiao et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-hydroxy-N-(2-methoxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-5(8)6(9)7-3-4-10-2/h5,8H,3-4H2,1-2H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMAHSKZRMYRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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